BRAF-423 -

BRAF-423

Catalog Number: EVT-1534368
CAS Number:
Molecular Formula: C19H19F2N3O4S
Molecular Weight: 423.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRAF-423, also known as G-F, is a novel potent and selective BRAF inhibitor. BRAF-423 has no formal name, has molecule weight 423. For the convenience of scientific communication, We temporally call it as BRAF-423.
Synthesis Analysis

The synthesis of BRAF-423 involves several key steps typical for the production of small-molecule inhibitors. While specific proprietary methods may vary, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for creating the desired molecular structure.
  2. Functionalization: Various functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions to enhance binding affinity to the target BRAF protein.
  3. Purification: After synthesis, compounds are purified using techniques such as column chromatography or recrystallization to isolate the active form of BRAF-423.
  4. Characterization: The final product is characterized using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure.
Molecular Structure Analysis

The molecular structure of BRAF-423 can be represented by its chemical formula, which highlights its composition and arrangement of atoms. While specific data on BRAF-423's exact structure may not be publicly available due to proprietary research, compounds in this class typically feature:

  • Aromatic Rings: Contributing to hydrophobic interactions with the target protein.
  • Amine or Amide Groups: Enhancing solubility and binding affinity.
  • Halogen Substituents: Often included to improve potency and selectivity.

Molecular data such as molecular weight, melting point, and solubility characteristics are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

BRAF-423 undergoes specific chemical reactions upon administration that are crucial for its mechanism of action:

  1. Binding Reactions: The compound binds to the ATP-binding site of the mutated BRAF protein, inhibiting its kinase activity.
  2. Metabolic Reactions: Once administered, BRAF-423 may be metabolized by liver enzymes (cytochrome P450 family) into various metabolites that may also exhibit pharmacological activity or toxicity.

These reactions are critical as they determine both the efficacy and safety profile of the drug.

Mechanism of Action

The mechanism of action for BRAF-423 primarily involves:

  1. Inhibition of Kinase Activity: By binding to the mutated form of BRAF (especially V600E), BRAF-423 prevents phosphorylation events that lead to uncontrolled cell proliferation.
  2. Downstream Signaling Disruption: This inhibition disrupts downstream signaling pathways such as the mitogen-activated protein kinase pathway, leading to reduced tumor growth and survival.

Data from clinical studies suggest that effective inhibition can lead to significant tumor regression in patients with BRAF-mutant melanoma.

Physical and Chemical Properties Analysis

BRAF-423 exhibits several physical and chemical properties that influence its pharmacokinetics:

  • Solubility: Typically designed for high solubility in aqueous solutions to facilitate absorption.
  • Stability: Should remain stable under physiological conditions to ensure efficacy upon administration.
  • LogP Value: A measure of lipophilicity that indicates how well it can permeate cell membranes.

Relevant data from studies indicate that these properties must be optimized for effective therapeutic use.

Applications

BRAF-423 is primarily applied in oncology for treating patients with melanoma harboring specific BRAF mutations. Its development reflects a growing trend towards personalized medicine, where treatments are tailored based on genetic profiles. Additionally, ongoing research may explore its potential use against other tumor types with similar mutations, broadening its therapeutic applications beyond melanoma.

Molecular Biology of BRAF-423

Genomic Structure and Evolutionary Conservation of BRAF-423

The BRAF-423 gene is located on human chromosome 7q34, spanning approximately 190 kb of genomic DNA. It comprises 18 conserved exons that encode critical functional domains of the serine/threonine kinase. The locus exhibits high evolutionary conservation across vertebrates, particularly in the kinase domain (exons 11–16), where sequence homology exceeds 90% between humans and model organisms like mice and zebrafish [1]. This conservation underscores the domain's essential role in the MAPK/ERK signaling pathway, which regulates cellular proliferation and survival. Non-coding regulatory regions (e.g., promoters, enhancers) also show significant conservation, suggesting tight transcriptional control. Structural variants involving BRAF-423 include gene fusions and deletions observed in rare cancers, such as pediatric gliomas and spitzoid melanomas, where alternative 5' partners (e.g., KIAA1549, AKAP9) drive constitutive kinase activity [1] [4].

Table 1: Conserved Genomic Features of BRAF-423

Genomic RegionChromosomal PositionSize (kb)Conservation (%)Functional Significance
Kinase DomainExons 11–16~25>90Catalytic activity
CR1 DomainExons 2–7~3585Membrane recruitment
Regulatory IntronIntron 8~1578Splicing modulation

Protein Domains and Functional Motifs in BRAF-423

BRAF-423 is a 766-amino acid protein organized into three conserved regions (CR1–CR3):

  • CR1 (residues 1–302): Contains the Ras-binding domain (RBD; residues 155–227) and cysteine-rich domain (CRD; residues 231–280). The RBD binds GTP-loaded RAS via a β-sheet interface, while the CRD stabilizes membrane localization through hydrophobic loops [2] [6].
  • CR2 (residues 303–412): Includes the 14-3-3 binding motif (pS365), which maintains autoinhibition by anchoring BRAF-423 to the 14-3-3 dimer cradle [6].
  • CR3 (residues 413–766): Comprises the kinase domain with catalytic residues Lys483 and Asp594, and the activation segment (residues 597–634). Phosphorylation of Thr599/Ser602 (T599/S602 motif) is essential for full activity. The C-terminal pS729 motif facilitates 14-3-3-mediated dimerization [2] [6].

Table 2: Key Functional Motifs in BRAF-423

Domain/MotifResiduesFunctionRegulatory Mechanism
RBD155–227RAS-GTP bindingMembrane recruitment
CRD231–280Membrane anchorageZinc coordination, lipid binding
pS36536514-3-3 bindingAuto-inhibition
T599/S602599–602Kinase activationPhosphorylation-dependent activation
pS72972914-3-3 dimerizationDimer stabilization

Post-Translational Modifications Regulating BRAF-423 Activity

BRAF-423 activity is dynamically controlled by PTMs:

  • Phosphorylation:
  • Activating: Phosphorylation at T599/S602 by upstream kinases (e.g., SRC) induces an "active-loop" conformation, increasing catalytic efficiency by 100-fold [6].
  • Inhibitory: pS365 and pS729 recruit 14-3-3 dimers that sequester the CRD and block kinase dimerization, locking BRAF-423 in a closed, autoinhibited state [6] [7].
  • Acetylation: Acetylation of Lys601 by p300 enhances dimerization with RAF isoforms and KSR1, promoting hyperactivation of the MAPK pathway. This modification is reversed by the deacetylase SIRT1, and the oncogenic mutation K601E mimics acetylation to drive resistance to BRAF inhibitors [3] [7].
  • Ubiquitination: CUL3-KCTD10-mediated ubiquitination at Lys578 targets BRAF-423 for proteasomal degradation, limiting pathway output. This is counteracted by deubiquitinases like USP15 in melanoma [7].

Table 3: Major Post-Translational Modifications of BRAF-423

PTM TypeSite(s)Modifying EnzymeFunctional Outcome
PhosphorylationT599/S602SRC family kinasesKinase activation
PhosphorylationS365, S729PKA, PKC14-3-3 binding, autoinhibition
AcetylationK601p300/CBPEnhanced dimerization
UbiquitinationK578CUL3-KCTD10Proteasomal degradation

BRAF-423 Isoforms and Splice Variants

Alternative splicing generates BRAF-423 isoforms with distinct signaling properties:

  • BRAF-ΔEx8–10: Lacks exons 8–10, removing part of the CRD. This isoform exhibits RAS-independent dimerization and is prevalent in colorectal cancers, conferring resistance to vemurafenib [1] [4].
  • BRAF-p61: Skipping of exons 4–8 truncates the RBD, resulting in constitutive dimerization and enhanced signaling in melanoma. Its expression correlates with poor response to BRAF/MEK inhibitors [1].
  • Embryonic isoforms: Short isoforms (e.g., BRAF-22) lacking the N-terminal autoinhibitory domains are expressed during development and reactivated in glioblastoma, driving invasion via unconstrained kinase activity [1].

Table 4: Clinically Relevant BRAF-423 Isoforms

IsoformSplicing AlterationFunctional ChangeCancer Association
BRAF-ΔEx8–10Exons 8–10 skippedRAS-independent activationColorectal cancer
BRAF-p61Exons 4–8 skippedConstitutive dimerizationMelanoma
BRAF-22Exons 2–7 skippedLoss of autoinhibitionGlioblastoma

Properties

Product Name

BRAF-423

IUPAC Name

2,6-Difluoro-N-(3-methoxy-1H-indol-5-yl)-3-(propylsulfonamido)benzamide

Molecular Formula

C19H19F2N3O4S

Molecular Weight

423.43

InChI

InChI=1S/C19H19F2N3O4S/c1-3-8-29(26,27)24-15-7-5-13(20)17(18(15)21)19(25)23-11-4-6-14-12(9-11)16(28-2)10-22-14/h4-7,9-10,22,24H,3,8H2,1-2H3,(H,23,25)

InChI Key

ZWAGSOCCDPGKEI-UHFFFAOYSA-N

SMILES

O=C(NC1=CC2=C(NC=C2OC)C=C1)C3=C(F)C=CC(NS(=O)(CCC)=O)=C3F

Solubility

Soluble in DMSO

Synonyms

G-F; BRAF-423; BRAF 423; BRAF423.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.